molecular formula C21H31N3O5 B14412689 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline CAS No. 84793-55-5

1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline

Cat. No.: B14412689
CAS No.: 84793-55-5
M. Wt: 405.5 g/mol
InChI Key: APLGJPZBNUDSCB-ZVAWYAOSSA-N
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Description

1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a phenyl group, all attached to a proline backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline typically involves multiple steps, starting with the preparation of the proline derivative. The amino and carboxyl groups are introduced through a series of nucleophilic substitution and acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This binding can inhibit or activate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

    L-Proline: A simpler analog without the additional amino and carboxyl groups.

    Phenylalanine: Contains a phenyl group but lacks the proline backbone.

    Glutamic Acid: Similar in having both amino and carboxyl groups but differs in structure.

Uniqueness: 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline is unique due to its combination of functional groups and the proline backbone, which imparts specific chemical and biological properties not found in simpler analogs .

Properties

CAS No.

84793-55-5

Molecular Formula

C21H31N3O5

Molecular Weight

405.5 g/mol

IUPAC Name

(2S)-1-[4-aminobutyl-(2-carboxy-4-phenylbutyl)carbamoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H31N3O5/c22-12-4-5-13-23(21(29)24-14-6-9-18(24)20(27)28)15-17(19(25)26)11-10-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-15,22H2,(H,25,26)(H,27,28)/t17?,18-/m0/s1

InChI Key

APLGJPZBNUDSCB-ZVAWYAOSSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)N(CCCCN)CC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)N(CCCCN)CC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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